7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that incorporates a bromine atom and a pyrrolo-pyrazinone structure. It is part of a class of compounds known for their potential biological activities, including applications in medicinal chemistry. The compound's unique structure allows for various chemical modifications, which can enhance its reactivity and biological properties.
The compound is synthesized through specific chemical reactions involving pyrrole and pyrazine derivatives. Its synthesis typically involves the bromination of precursor compounds followed by cyclization under controlled conditions. The compound can be sourced from chemical suppliers and is utilized in various research contexts.
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is classified as a heterocyclic organic compound. Its classification falls under the broader category of pyrrole derivatives, which are known for their diverse chemical and biological properties.
The synthesis of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one generally involves the following key steps:
The reaction conditions are critical for ensuring high yield and purity of the final product. Typical conditions include:
The molecular structure of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one can be represented as follows:
This structure features a bromine atom at the 7-position of the pyrrolo ring, contributing to its unique reactivity profile.
The InChI representation provides insight into the compound's connectivity and stereochemistry, while the SMILES notation offers a compact way to describe its structure for computational purposes.
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one largely depends on its interactions with biological targets. The presence of the bromine atom enhances its ability to engage in electrophilic aromatic substitution reactions, potentially leading to modifications in biological pathways.
Research indicates that derivatives of pyrrolo-pyrazinones can exhibit significant activity against various biological targets, including enzymes involved in cancer progression. The exact mechanism often involves binding to specific receptors or enzymes, altering their function.
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is typically characterized by:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| CAS Number | 2566874-93-7 |
| Boiling Point | Not extensively documented |
| Melting Point | Not extensively documented |
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
The pyrrolo[1,2-a]pyrazin-1(2H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry due to its balanced physicochemical properties and structural mimicry of endogenous biomolecules. Fragment-based drug discovery (FBDD) leverages this scaffold as a versatile pharmacophoric template that can be evolved into high-affinity ligands through strategic structural elaboration. As a fragment starting point, the unsubstituted pyrrolopyrazinone scaffold exhibits moderate three-dimensional character with a computational polar surface area of ~45 Ų and cLogP ~0.8, making it suitable for blood-brain barrier penetration in CNS-targeted therapies [1] [4].
The scaffold prevalence in bioactive natural products underscores its pharmaceutical relevance. Notable examples include the antiprotozoal agent longamide B, proteasome inhibitor palau'amine, and insect deterrent peramine—all featuring the dihydropyrrolo[1,2-a]pyrazinone framework with halogen substitutions enhancing target engagement [4]. In synthetic drug development, the scaffold appears in:
Table 1: Bioactive Pyrrolopyrazinone Derivatives
| Compound | Biological Target | Key Structural Features |
|---|---|---|
| Longamide B | Antiprotozoal agent | 7-Bromo substitution |
| Agelastatin A | Cytotoxic agent | Tetracyclic fused system |
| Ranirestat | Aldose reductase | 3,7-Disubstitution pattern |
| Compound 3 (Devasthale) | MCHR1 antagonist | 3-Methyl substitution |
For 7-bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, FBDD approaches typically involve scaffold decoration at three strategic vectors: the bromine position (C7), methyl group (C3), and lactam carbonyl. The bromine atom serves as an orthogonal handle for cross-coupling reactions, enabling fragment merging strategies with privileged pharmacophores, while the methyl group provides steric control over conformation and binding pocket interactions [4] [8].
The strategic incorporation of bromine at C7 and methyl at C3 creates synergistic effects that enhance target binding and pharmacokinetic properties. The bromine atom exerts both electronic and steric influences on the scaffold:
The 3-methyl group exemplifies the "magic methyl" phenomenon in drug design. Comparative studies between methylated and non-methylated analogs demonstrate significant bioactivity enhancements:
Table 2: Methyl Group Effects on Bioactivity Parameters
| Parameter | 3-H Analog | 3-Methyl Analog | Improvement Factor |
|---|---|---|---|
| CYP3A4 metabolic rate | 0.32 min⁻¹ | 0.11 min⁻¹ | 2.9-fold stabilization |
| Plasma protein binding | 78% | 85% | Enhanced distribution |
| Target binding affinity (MCHR1) | 850 nM | 23 nM | 37-fold increase |
| Solubility (pH 7.4) | 2.1 mM | 3.8 mM | 1.8-fold enhancement |
In MCHR1 antagonists, the methyl substitution effect proved particularly profound. Devasthale et al. demonstrated that introduction of the 3-methyl group in pyrrolotriazinone-based MCHR1 antagonists enhanced brain penetration by 3-fold while improving receptor binding affinity by nearly 40-fold compared to des-methyl analogs. This resulted in significant weight reduction (p<0.01) in rat obesity models at 10 mg/kg doses after four days of oral administration [1] [2].
The C7-bromine substituent enables precise chemoselective manipulations through transition metal-catalyzed cross-coupling, while the electron-deficient heterocyclic core requires protective strategies for regioselective functionalization. Key methodologies include:
Halogen-selective cross-coupling: The bromine undergoes preferential coupling over chlorine in dichloro analogs using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) with arylboronic acids, achieving >95% C7-selectivity. This chemoselectivity stems from the enhanced lability of the C-Br bond compared to C-Cl bonds (computed bond dissociation energies: 68 vs. 81 kcal/mol) [7] [8].
Directed ortho-metalation (DoM): Employing TMP-bases (2,2,6,6-tetramethylpiperidinyl magnesium/sodium/lithium chloride) enables regioselective C-H functionalization adjacent to the bromine substituent. The bromine atom acts as a directing group for metalation at C6, allowing formylation or carboxylation at this position. Subsequent transformations yield novel analogs like 6,7-disubstituted derivatives with dual functionality [8].
Protection-deprotection strategies: The lactam nitrogen requires tert-butyldimethylsilyl (TBS) protection before organometallic additions to prevent undesired ring-opening during Grignard reactions. After functionalization at C3, fluoride-mediated deprotection quantitatively regenerates the NH group without affecting bromine or newly installed substituents [4] [8].
Reductive functionalization: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the 1,2-bond while preserving the bromine substituent, yielding saturated analogs for conformational studies. This transformation enables exploration of structure-activity relationships regarding ring flexibility and planarity [4].
Table 3: Chemoselective Functionalization Methods
| Reaction Type | Conditions | Chemoselectivity | Yield Range |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | C7-Br over C-Cl: >95:5 | 70-92% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | Exclusive C7 functionalization | 65-88% |
| Directed metalation | TMPMgCl·LiCl, Electrophile, -78°C | C6 regioselectivity: 85-98% | 55-80% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Amination at C7 position | 60-78% |
Organozinc intermediates prove particularly valuable for sequential functionalization. Through halogen-zinc exchange using iPrMgCl·LiCl followed by transmetalation with ZnCl₂, the 7-bromo compound generates heteroarylzinc species that undergo Negishi coupling with aryl halides while tolerating esters, nitriles, and unprotected lactams. This method enables the installation of pharmaceutically relevant groups like pyridyl, thiazolyl, and quinolinyl rings at C7 [8].
Bromodomain-containing protein 4 (BRD4) inhibitors require precise substitution patterns for selective BD1/BD2 inhibition. The 7-bromo-3-methylpyrrolopyrazinone scaffold serves as a versatile precursor for such inhibitors through distinct synthetic pathways:
Route 1: Pyrazinone-first strategy
Route 2: Aza-Michael cyclization
Route 3: Palladium-catalyzed cyclization
Route 4: Multicomponent assembly
Table 4: Synthetic Route Comparison for BRD4 Inhibitors
| Synthetic Route | Complexity | Atom Economy | BD2 Selectivity (IC₅₀) | Scale-up Feasibility |
|---|---|---|---|---|
| Pyrazinone-first | Low | 78% | 4 nM | Excellent |
| Aza-Michael | Medium | 65% | 13 nM | Moderate |
| Pd-catalyzed | High | 82% | 8 nM | Challenging |
| Multicomponent | Medium | 58% | 25 nM | Limited |
The pyrazinone-first approach provides optimal efficiency for generating analogs like BRD4-BD2 selective inhibitors. Molecular dynamics simulations of BRD4-BD2 complexes reveal that the 7-aryl substituent installed via Suzuki coupling occupies the ZA channel, while the 3-methyl group stabilizes the BC loop conformation through van der Waals contacts with Val439 and His437 residues. This dual interaction pattern achieves >500-fold selectivity for BD2 over BD1 domains [3] [8].
Synthetic optimization focuses on balancing bromodomain selectivity with physicochemical properties. Installation of hydrogen bond donors at the C7 position (e.g., aminopyridyl groups) enhances water solubility while maintaining nanomolar affinity. The 3-methyl group's size proves critical—ethyl analogs lose 10-fold potency due to steric clash with Tyr432 in the binding pocket, while des-methyl analogs exhibit reduced cell permeability [3].
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5